molecular formula C12H10BrNO5 B8269126 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate

2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate

Cat. No.: B8269126
M. Wt: 328.11 g/mol
InChI Key: IEVJZFZJDZJSOM-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring attached to a benzoate moiety, which is further substituted with bromine and methoxy groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzoic acid and N-hydroxysuccinimide.

    Activation: The carboxylic acid group of 5-bromo-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Coupling Reaction: The activated ester reacts with N-hydroxysuccinimide to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to enhance yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-methoxybenzoic acid and N-hydroxysuccinimide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the activated ester group, which facilitates nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface modification in materials science .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(13)6-8(9)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVJZFZJDZJSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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